

Thermochemical Properties of 1-Fluorobutane: A Technical Guide

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Compound of Interest

Compound Name: 1-Fluorobutane

Cat. No.: B1294920

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical data for **1-fluorobutane** (C₄H₉F). The information is presented in a structured format to facilitate its use in research, drug development, and scientific applications. This document summarizes key quantitative data, outlines probable experimental methodologies for their determination, and illustrates the relationships between fundamental thermochemical properties.

Core Thermochemical Data

The following tables summarize the essential thermochemical properties of **1-fluorobutane** in the gaseous and liquid states. These values are critical for understanding the compound's stability, reactivity, and behavior in various chemical processes.

Table 1: Standard Molar Enthalpy of Formation

Property	Value	Units	Phase	Reference
$\Delta_f H^\circ$	-322.00	kJ/mol	Gas	[1]

Table 2: Standard Molar Entropy and Heat Capacity

Property	Value	Units	Phase	Reference
S°	Value not explicitly found in search results	J/mol·K	Gas	
Cp,gas	Value not explicitly found in search results	J/mol·K	Gas	

Table 3: Other Key Physical and Thermochemical Properties

Property	Value	Units	Reference
Molecular Weight	76.11	g/mol	[1][2]
Boiling Point	32 °C (305.15 K)	°C (K)	[2]
Melting Point	-134	°C	[2][3]
Density	0.7735	g/cm³	[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	23.68	kJ/mol	[1]
Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-212.01	kJ/mol	[1]

Experimental Protocols

While specific experimental details for the determination of **1-fluorobutane**'s thermochemical data are not extensively published, the following are the standard and widely accepted methodologies likely employed for a compound of this nature.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of an organic compound like **1-fluorobutane** is typically determined using combustion calorimetry.

Experimental Workflow:

- **Sample Preparation:** A precisely weighed sample of high-purity **1-fluorobutane** is placed in a sample holder within a combustion bomb.
- **Bomb Assembly:** The bomb is sealed and pressurized with a known excess of pure oxygen. A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere with water vapor.
- **Calorimeter Setup:** The bomb is placed in a calorimeter, a thermally insulated container filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.
- **Ignition:** The sample is ignited by passing an electric current through a fuse wire.
- **Temperature Measurement:** The temperature of the calorimeter and its contents is recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully measured and corrected for heat exchange with the surroundings.
- **Analysis of Products:** The contents of the bomb are analyzed to ensure complete combustion and to quantify any side products (e.g., carbon monoxide, nitric acid from residual nitrogen). The final products for **1-fluorobutane** would be $\text{CO}_2(\text{g})$, $\text{H}_2\text{O}(\text{l})$, and $\text{HF}(\text{aq})$.
- **Calculation:** The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by a separate calibration experiment, often with benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products.

Heat Capacity (C_p) and Entropy (S°)

The heat capacity and, by extension, the standard entropy of **1-fluorobutane** are typically determined using adiabatic calorimetry over a range of temperatures.

Experimental Workflow:

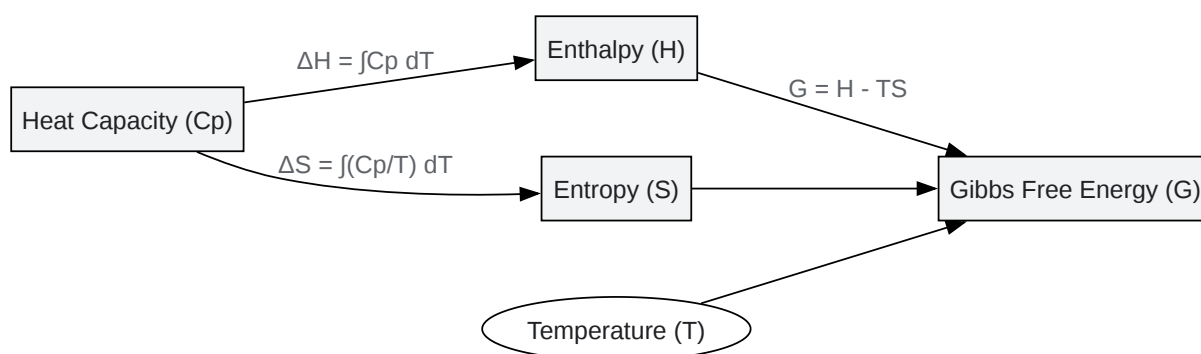
- **Sample Encapsulation:** A known mass of the substance is sealed in a sample container within a calorimeter vessel.

- **Adiabatic Shield:** The calorimeter is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the calorimeter vessel at all times. This minimizes heat exchange with the surroundings.
- **Heating:** A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase is measured.
- **Data Collection:** This process is repeated in a stepwise manner from a very low temperature (near absolute zero) up to the desired temperature.
- **Calculation of Heat Capacity:** The heat capacity at each temperature is calculated from the amount of heat added and the measured temperature rise ($C_p = q/\Delta T$).
- **Calculation of Entropy:** The standard entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to that temperature, accounting for the entropies of any phase transitions (e.g., melting, boiling) that occur within that temperature range.

$$S^\circ(T) = \int(0 \text{ to } T) (C_p/T) dT$$

Logical Relationship of Thermochemical Properties

The following diagram illustrates the fundamental relationships between the key thermochemical properties discussed.



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Core thermochemical properties and their interdependencies.

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